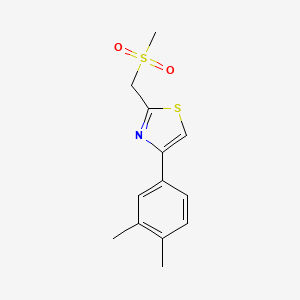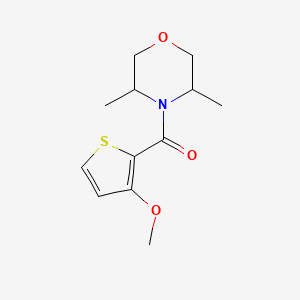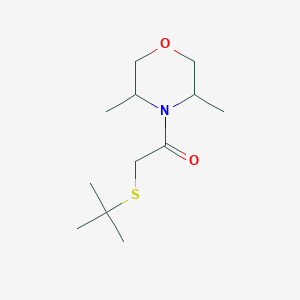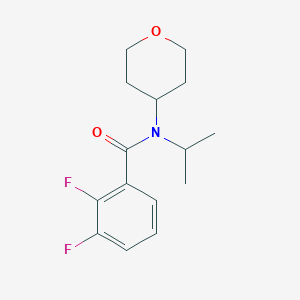
2-(Cyclohexen-1-yl)-1-(3,5-dimethylmorpholin-4-yl)ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Cyclohexen-1-yl)-1-(3,5-dimethylmorpholin-4-yl)ethanone, also known as CXM, is a synthetic compound that has gained attention in recent years due to its potential applications in scientific research. CXM has been found to exhibit various biological activities, including anti-inflammatory, analgesic, and anti-cancer properties.
作用机制
The mechanism of action of 2-(Cyclohexen-1-yl)-1-(3,5-dimethylmorpholin-4-yl)ethanone is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. This compound has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a role in inflammation and cancer progression. This compound has also been found to inhibit the activity of protein kinase C (PKC), which is involved in cell signaling and proliferation.
Biochemical and Physiological Effects
This compound has been found to exhibit various biochemical and physiological effects. In vitro studies have shown that this compound inhibits the growth of cancer cells and induces apoptosis. This compound has also been found to inhibit the production of inflammatory cytokines and prostaglandins. In vivo studies have shown that this compound reduces inflammation and pain in animal models.
实验室实验的优点和局限性
2-(Cyclohexen-1-yl)-1-(3,5-dimethylmorpholin-4-yl)ethanone has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized and purified. This compound has also been found to have low toxicity, making it a safe candidate for in vitro and in vivo studies. However, this compound has some limitations. It is a relatively new compound, and its mechanism of action is not fully understood. More research is needed to fully elucidate the potential applications of this compound.
未来方向
There are several future directions for research on 2-(Cyclohexen-1-yl)-1-(3,5-dimethylmorpholin-4-yl)ethanone. One area of research is in the development of this compound analogs with improved potency and selectivity. Another area of research is in the identification of this compound targets and signaling pathways. This information could be used to develop new therapeutic strategies for the treatment of cancer and inflammation. Additionally, more research is needed to fully understand the potential applications of this compound in other areas of research, such as neurology and immunology.
Conclusion
In conclusion, this compound is a promising synthetic compound that exhibits various biological activities. This compound has potential applications in the treatment of cancer, inflammation, and pain. The synthesis of this compound has been optimized to improve yield and purity, making it a suitable candidate for in vitro and in vivo studies. Future research on this compound should focus on developing analogs with improved potency and selectivity and identifying this compound targets and signaling pathways.
合成方法
The synthesis of 2-(Cyclohexen-1-yl)-1-(3,5-dimethylmorpholin-4-yl)ethanone involves the reaction of cyclohexenone with 3,5-dimethylmorpholine in the presence of an acid catalyst. The resulting product is a white crystalline solid that can be purified through recrystallization. The synthesis of this compound has been optimized to improve the yield and purity of the compound.
科学研究应用
2-(Cyclohexen-1-yl)-1-(3,5-dimethylmorpholin-4-yl)ethanone has been extensively studied for its potential applications in scientific research. One of the most promising areas of research is in the treatment of cancer. Studies have shown that this compound exhibits anti-cancer properties by inhibiting the growth of cancer cells and inducing apoptosis. This compound has also been found to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of pain and inflammation.
属性
IUPAC Name |
2-(cyclohexen-1-yl)-1-(3,5-dimethylmorpholin-4-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO2/c1-11-9-17-10-12(2)15(11)14(16)8-13-6-4-3-5-7-13/h6,11-12H,3-5,7-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAERIPLOYBJPBX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1COCC(N1C(=O)CC2=CCCCC2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-Butylsulfonyl-3-azabicyclo[3.3.1]nonan-9-ol](/img/structure/B7593342.png)


![1-(2-chlorophenyl)-1-(4-methoxyphenyl)-N-[(5-methyl-1,2-oxazol-3-yl)methyl]methanamine](/img/structure/B7593362.png)
![1-[(2-Bromo-4-chlorophenyl)methyl]-1,2,4-triazole](/img/structure/B7593364.png)
![1-[(5-Fluoro-2-methoxyphenyl)methyl]-1,2,4-triazole](/img/structure/B7593373.png)

![[4-(Difluoromethoxy)phenyl]-(3,5-dimethylmorpholin-4-yl)methanone](/img/structure/B7593381.png)
![(3,5-Dimethylmorpholin-4-yl)-[4-(1,3-oxazol-5-yl)phenyl]methanone](/img/structure/B7593382.png)


